molecular formula C21H27ClN2O3 B247223 N~1~-(3-CHLORO-2-METHYLPHENYL)-3-[(3,4-DIMETHOXYPHENETHYL)(METHYL)AMINO]PROPANAMIDE

N~1~-(3-CHLORO-2-METHYLPHENYL)-3-[(3,4-DIMETHOXYPHENETHYL)(METHYL)AMINO]PROPANAMIDE

Cat. No.: B247223
M. Wt: 390.9 g/mol
InChI Key: XMVMSPKBUHXSBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-(3-CHLORO-2-METHYLPHENYL)-3-[(3,4-DIMETHOXYPHENETHYL)(METHYL)AMINO]PROPANAMIDE is a synthetic organic compound It is characterized by the presence of a chlorinated phenyl group, a dimethoxyphenethyl group, and a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-CHLORO-2-METHYLPHENYL)-3-[(3,4-DIMETHOXYPHENETHYL)(METHYL)AMINO]PROPANAMIDE typically involves multi-step organic reactions. The process may start with the chlorination of a methylphenyl compound, followed by the introduction of a dimethoxyphenethyl group through a series of substitution reactions. The final step involves the formation of the propanamide moiety under specific reaction conditions, such as the use of amide coupling reagents and appropriate solvents.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactions with optimized conditions to maximize yield and purity. This may include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N~1~-(3-CHLORO-2-METHYLPHENYL)-3-[(3,4-DIMETHOXYPHENETHYL)(METHYL)AMINO]PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amine or alcohol derivatives.

    Substitution: The chlorinated phenyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its biological activity and potential as a pharmacological agent.

    Medicine: It could be investigated for its therapeutic potential in treating certain diseases or conditions.

    Industry: The compound may find applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N1-(3-CHLORO-2-METHYLPHENYL)-3-[(3,4-DIMETHOXYPHENETHYL)(METHYL)AMINO]PROPANAMIDE involves its interaction with specific molecular targets and pathways. This may include binding to receptors, enzymes, or other proteins, leading to a cascade of biochemical events that result in its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N1-(3-CHLORO-2-METHYLPHENYL)-3-[(3,4-DIMETHOXYPHENETHYL)(METHYL)AMINO]PROPANAMIDE include other chlorinated phenyl derivatives, dimethoxyphenethyl compounds, and propanamides.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable subject of study.

Properties

Molecular Formula

C21H27ClN2O3

Molecular Weight

390.9 g/mol

IUPAC Name

N-(3-chloro-2-methylphenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]propanamide

InChI

InChI=1S/C21H27ClN2O3/c1-15-17(22)6-5-7-18(15)23-21(25)11-13-24(2)12-10-16-8-9-19(26-3)20(14-16)27-4/h5-9,14H,10-13H2,1-4H3,(H,23,25)

InChI Key

XMVMSPKBUHXSBJ-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=C1Cl)NC(=O)CCN(C)CCC2=CC(=C(C=C2)OC)OC

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CCN(C)CCC2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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